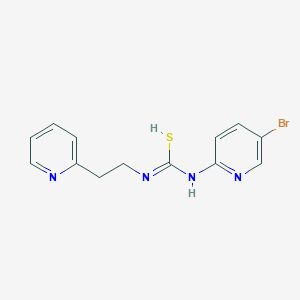

N-(5-bromopyridin-2-yl)-N'-(2-pyridin-2-ylethyl)carbamimidothioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bifonazole . Bifonazole is an imidazole antifungal drug used primarily in the form of ointments. It was patented in 1974 and approved for medical use in 1983 . Bifonazole is known for its effectiveness in treating fungal infections by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bifonazole involves several key steps:

Friedel-Crafts Acylation: Biphenyl reacts with benzoyl chloride to form 4-phenylbenzophenone.

Reduction: The 4-phenylbenzophenone is reduced using sodium borohydride to produce the corresponding alcohol.

Halogenation: The alcohol is then halogenated using thionyl chloride.

Amination: Finally, the halogenated compound reacts with imidazole to form Bifonazole.

Industrial Production Methods

Industrial production of Bifonazole follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions

Bifonazole undergoes several types of chemical reactions, including:

Oxidation: Bifonazole can be oxidized under specific conditions, although this is not a common reaction for its primary use.

Reduction: The reduction of intermediates is a crucial step in its synthesis.

Substitution: Halogenation and subsequent substitution with imidazole are key steps in its synthesis.

Common Reagents and Conditions

Friedel-Crafts Acylation: Benzoyl chloride and aluminum chloride.

Reduction: Sodium borohydride.

Halogenation: Thionyl chloride.

Amination: Imidazole.

Major Products Formed

The major product formed from these reactions is Bifonazole itself, with intermediates such as 4-phenylbenzophenone and its reduced alcohol form.

Applications De Recherche Scientifique

Bifonazole has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying imidazole-based antifungal agents.

Biology: Investigated for its effects on fungal cell membranes and its potential to inhibit other biological pathways.

Medicine: Widely used in the treatment of fungal infections, including athlete’s foot, ringworm, and jock itch.

Industry: Employed in the formulation of antifungal creams and ointments.

Mécanisme D'action

Bifonazole exerts its antifungal effects by inhibiting the biosynthesis of ergosterol at two points:

Transformation of 24-methylendihydrolanosterol to desmethylsterol: .

Inhibition of HMG-CoA: . This dual mode of action enables Bifonazole to have fungicidal properties against dermatophytes, distinguishing it from other antifungal drugs.

Comparaison Avec Des Composés Similaires

Similar Compounds

Clotrimazole: Another imidazole antifungal, but with a different mechanism of action.

Miconazole: Similar in structure but used for different types of fungal infections.

Ketoconazole: A broader spectrum antifungal with additional systemic uses.

Uniqueness

Bifonazole’s dual inhibition of ergosterol biosynthesis makes it unique among antifungal agents. Its ability to act at two different points in the biosynthesis pathway provides a more comprehensive antifungal effect .

Propriétés

IUPAC Name |

N-(5-bromopyridin-2-yl)-N'-(2-pyridin-2-ylethyl)carbamimidothioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCFDYZWQYGULA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN=C(NC2=NC=C(C=C2)Br)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)CCN=C(NC2=NC=C(C=C2)Br)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B8050684.png)

![1-[(1-fluorocyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050741.png)

![1-[(1-fluoro-4-methylcyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050743.png)

![benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate](/img/structure/B8050788.png)